Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate
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Description
“Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate” is a chemical compound with the molecular formula C15H18N2O7S and a molecular weight of 370.38 . It is also known as “methyl 2-{4,5-dimethoxy-2-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetate” or "Benzeneacetic acid, 4,5-dimethoxy-2-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]-, methyl ester" .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 370.38 . Other physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .Scientific Research Applications
Synthesis and Biological Evaluation
Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate and its derivatives have been synthesized and evaluated for various biological activities. One study focused on synthesizing a variety of heterocycles incorporating a sulfamoyl moiety. These compounds demonstrated promising in vitro antibacterial and antifungal activities (Darwish, Atia, & Farag, 2014).
Drug Metabolism and Pharmacokinetics
In the field of drug metabolism, structure-metabolism relationships have been explored using derivatives of this compound. One study identified an initial lead compound in this class for the development of endothelin receptor antagonists. The compound's metabolic stability was improved through focused structure-activity and structure-metabolism studies (Humphreys et al., 2003).
Environmentally Benign Synthesis
A study described a protocol for the synthesis of medicinally privileged 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes. This synthesis used a multicomponent condensation approach and highlighted the environmental benefits and practical utility of the protocol (Pandit et al., 2016).
Properties
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7S/c1-9-5-14(16-24-9)17-25(19,20)13-8-12(22-3)11(21-2)6-10(13)7-15(18)23-4/h5-6,8H,7H2,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOYCSLESVQVQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC(=C(C=C2CC(=O)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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